molecular formula C7H16ClNO B13247752 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride

Cat. No.: B13247752
M. Wt: 165.66 g/mol
InChI Key: QLKVKQLSCZIFOC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride is a chemical compound with a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride typically involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonium chloride. The reaction proceeds through a Mannich reaction, where the ketone reacts with formaldehyde and ammonium chloride to form the aminomethyl derivative. The reaction conditions usually involve heating the reactants in an aqueous medium.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-methylcyclopentanone or 2-methylcyclopentanal.

    Reduction: Formation of 3-(Aminomethyl)-2-methylcyclopentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)cyclopentanol
  • 2-Methylcyclopentanone
  • 3-(Hydroxymethyl)-2-methylcyclopentane

Uniqueness

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopentane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-(aminomethyl)-2-methylcyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5-6(4-8)2-3-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H

InChI Key

QLKVKQLSCZIFOC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1O)CN.Cl

Origin of Product

United States

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